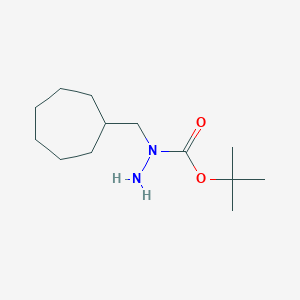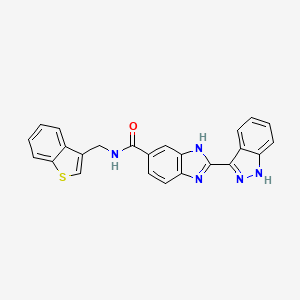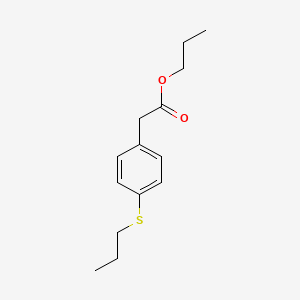
Propyl 2-(4-propylsulfanylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-(4-propylsulfanylphenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a propyl group attached to a sulfanylphenyl ring and an acetate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-propylthiophenol and acetic anhydride.
Reaction Steps: The reaction involves the acetylation of 4-propylthiophenol to form the acetate ester.
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Propylsulfanylbenzoic acid.
Reduction Products: 4-Propylthiophenol.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
相似化合物的比较
Phenylacetic acid: A simpler phenylacetate derivative without the sulfanyl group.
Benzyl acetate: Another phenylacetate derivative with a benzyl group instead of a propyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C14H20O2S |
|---|---|
分子量 |
252.37 g/mol |
IUPAC 名称 |
propyl 2-(4-propylsulfanylphenyl)acetate |
InChI |
InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI 键 |
WHUBOSHPJBFRIV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CC1=CC=C(C=C1)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


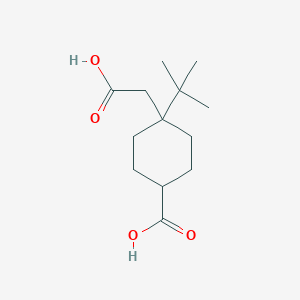


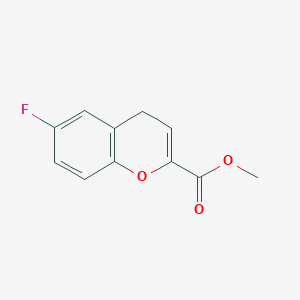

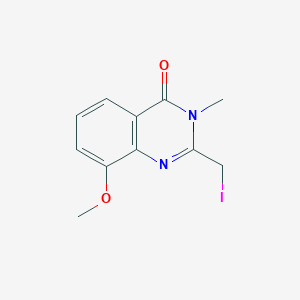
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
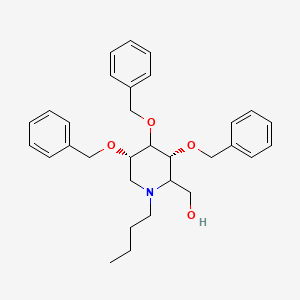
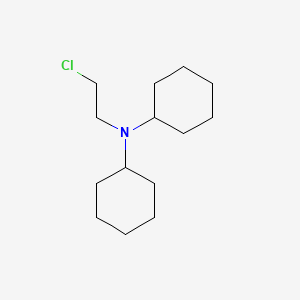
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)

